molecular formula C18H17Cl2N5OS B12129743 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide

2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide

Cat. No.: B12129743
M. Wt: 422.3 g/mol
InChI Key: HPLDHNRSQOCCOI-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide typically involves multiple steps:

  • Formation of the Triazole Ring: : The initial step involves the cyclization of appropriate precursors to form the triazole ring. This can be achieved by reacting 3-chlorobenzonitrile with hydrazine hydrate to form 3-chlorophenylhydrazine, which is then reacted with carbon disulfide and potassium hydroxide to yield the triazole ring.

  • Introduction of the Sulfanyl Group: : The triazole derivative is then treated with thiourea to introduce the sulfanyl group at the 3-position of the triazole ring.

  • Acylation: : The final step involves the acylation of the sulfanyl-triazole derivative with 2-chloro-4,6-dimethylphenylacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amino groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The triazole ring can form hydrogen bonds and π-π interactions, which are crucial for binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole: Similar in structure but with a thiadiazole ring instead of a triazole ring.

    2-Chloro-N-(3-chlorophenyl)acetamide: Lacks the triazole and sulfanyl groups, making it less complex.

Uniqueness

The uniqueness of 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide lies in its combination of functional groups and the triazole ring. This combination provides a unique set of chemical properties and potential biological activities that are not found in simpler compounds.

Properties

Molecular Formula

C18H17Cl2N5OS

Molecular Weight

422.3 g/mol

IUPAC Name

2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chloro-4,6-dimethylphenyl)acetamide

InChI

InChI=1S/C18H17Cl2N5OS/c1-10-6-11(2)16(14(20)7-10)22-15(26)9-27-18-24-23-17(25(18)21)12-4-3-5-13(19)8-12/h3-8H,9,21H2,1-2H3,(H,22,26)

InChI Key

HPLDHNRSQOCCOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)Cl)C

Origin of Product

United States

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